molecular formula C21H39P B15158122 Tri(hept-6-en-1-yl)phosphane CAS No. 816419-99-5

Tri(hept-6-en-1-yl)phosphane

Cat. No.: B15158122
CAS No.: 816419-99-5
M. Wt: 322.5 g/mol
InChI Key: VOPGVUVTIZJCFM-UHFFFAOYSA-N
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Description

Tri(hept-6-en-1-yl)phosphane is a tertiary phosphane compound featuring three hept-6-en-1-yl substituents bound to a central phosphorus atom. The heptenyl groups introduce both alkyl chain flexibility and a terminal alkene moiety, which influence its electronic and steric properties.

Properties

CAS No.

816419-99-5

Molecular Formula

C21H39P

Molecular Weight

322.5 g/mol

IUPAC Name

tris(hept-6-enyl)phosphane

InChI

InChI=1S/C21H39P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-6H,1-3,7-21H2

InChI Key

VOPGVUVTIZJCFM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCP(CCCCCC=C)CCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(hept-6-en-1-yl)phosphane typically involves the reaction of hept-6-en-1-yl halides with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by the hept-6-en-1-yl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tri(hept-6-en-1-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.

    Substitution: The hept-6-en-1-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the phosphine.

    Substitution: New phosphine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Tri(hept-6-en-1-yl)phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tri(hept-6-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes reaction pathways. The hept-6-en-1-yl groups provide steric hindrance, influencing the selectivity and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Phosphane ligands are classified by their substituents, which dictate reactivity and applications:

Compound Type Substituents Electron Donation Lipophilicity Stability
Tri(hept-6-en-1-yl)phosphane Alkenyl (C₇H₁₃) Moderate High Moderate (alkene lability)
Triethylphosphane Alkyl (C₂H₅) High Moderate High
Triphenylphosphane Aryl (C₆H₅) Low Low High
Tri(2-pyridyl)phosphane Heterocyclic (C₅H₄N) Variable Low-Moderate Moderate
  • Electronic Effects : Heptenyl groups in this compound provide intermediate electron-donating capacity compared to strongly donating triethylphosphane and electron-withdrawing triphenylphosphane. The alkene moiety may participate in conjugation, altering reactivity in metal coordination .
  • Lipophilicity : The long alkenyl chains enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with hydrophilic tri(2-pyridyl)phosphane, which relies on hydrogen bonding for solubility .

Coordination Chemistry and Stability

  • Metal Complexation : Alkenyl substituents in this compound may form weaker metal-phosphorus bonds compared to triethylphosphane, as seen in silver complexes with TeP(iPr)₃. This lability could enable dynamic ligand exchange in catalytic cycles .
  • Stability in Biological Media : Phosphanes with unsaturated groups (e.g., alkenes) are prone to oxidation or thiol exchange. For example, gold(I) phosphane complexes degrade in the presence of serum albumin, reducing efficacy . This compound’s stability may benefit from steric protection of the alkene moiety.

Biological Activity

Tri(hept-6-en-1-yl)phosphane is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a phosphorus atom bonded to three hept-6-en-1-yl groups. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : Phosphines can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to changes in cellular signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that the compound induced apoptosis in several cancer types.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that this compound may have potential as an anticancer agent.

Toxicological Profile

While the biological activity of this compound is promising, it is crucial to evaluate its safety profile. Initial toxicological assessments indicate that at low concentrations, the compound exhibits minimal toxicity; however, further studies are necessary to establish a comprehensive safety profile.

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